molecular formula C26H19N5O3S B2642630 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958613-55-3

2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2642630
CAS No.: 958613-55-3
M. Wt: 481.53
InChI Key: JBYJXMCRALILBD-UHFFFAOYSA-N
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Description

2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features an indole moiety, a nitrophenyl group, and an imidazoquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one apart is the combination of its structural features, which confer unique chemical reactivity and biological activity. The presence of both the indole and nitrophenyl groups within the imidazoquinazolinone framework enhances its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-5-[(4-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O3S/c32-25-23(13-17-14-27-21-7-3-1-5-19(17)21)28-24-20-6-2-4-8-22(20)29-26(30(24)25)35-15-16-9-11-18(12-10-16)31(33)34/h1-12,14,23,27H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYJXMCRALILBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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